Ethyl 4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylate
Description
Properties
CAS No. |
141976-07-0 |
|---|---|
Molecular Formula |
C8H13NO4 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
ethyl 4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C8H13NO4/c1-3-13-8(12)5-4-9(2)7(11)6(5)10/h5-6,10H,3-4H2,1-2H3 |
InChI Key |
IPOPPUVIIJQXNA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(C(=O)C1O)C |
Origin of Product |
United States |
Preparation Methods
Reduction of 2,3-Dioxopyrrolidine Precursors
A common approach involves the catalytic hydrogenation of 2,3-dioxopyrrolidine derivatives in ethanol with palladium on carbon (Pd-C) under hydrogen atmosphere. For example, a solution of 2,3-dioxopyrrolidine (2.00 g, 10.04 mmol) with Pd-C (10% wt, 1.39 g) and acetic acid (4.59 ml) in ethanol is stirred vigorously under hydrogen for 24 hours. After filtration and solvent removal, the crude product is purified by flash chromatography to yield trans- and cis-hydroxyester isomers. The trans-hydroxyester, corresponding to Ethyl 4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylate, is isolated as a white solid and can be recrystallized from methanol to obtain pure crystals.
Reaction conditions summary:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Starting material | 2,3-dioxopyrrolidine | Pyrrolidine precursor |
| Catalyst | Pd-C (10% wt) | Catalytic hydrogenation |
| Solvent | Ethanol | Medium for reaction |
| Additive | Acetic acid | Acidic environment |
| Atmosphere | Hydrogen gas | Reduction agent |
| Time | 24 hours | Complete reduction |
| Purification | Flash chromatography (ethyl acetate/petroleum ether 9:1) | Separation of isomers |
Amination and Multicomponent Reactions
General procedure summary:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Starting materials | Pyrrolidine derivative, aldehyde, amine | Multicomponent reaction |
| Solvent | Ethanol | Reaction medium |
| Temperature | Reflux (approx. 80°C) | Promotes condensation |
| Time | 0.5 – 2 hours | Reaction completion |
| Work-up | Cooling, acidification (HCl to pH 1), filtration | Isolation of product |
| Purification | Washing with water and ether | Removal of impurities |
Stereoselective Reduction Using Sodium Borohydride
In some syntheses, sodium borohydride is used to reduce keto groups selectively. For example, a 2-furyl-pyrrolecarboxylate precursor is treated with acetic acid followed by sodium borohydride at 0°C, then stirred at room temperature for several hours. This method yields hydroxy-substituted pyrrolidine carboxylates with controlled stereochemistry. The product is isolated by solvent removal and recrystallization.
Reaction conditions summary:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Starting material | 2-furyl-pyrrolecarboxylate | Pyrrolidine precursor |
| Additive | Acetic acid | Proton source |
| Reducing agent | Sodium borohydride | Selective reduction |
| Temperature | 0°C initially, then room temperature | Controlled reaction rate |
| Time | 1 hour at 0°C + 8 hours at room temperature | Complete reduction |
| Work-up | Solvent removal, recrystallization | Pure hydroxy ester product |
Comparative Data Table of Preparation Methods
Research Findings and Notes
The catalytic hydrogenation method yields both cis- and trans-isomers, with the trans-isomer being the desired this compound. The stereochemistry is crucial for biological activity and can be confirmed by NMR and crystallography.
Multicomponent reactions provide a facile and efficient route to pyrrolidine derivatives with diverse substituents, enabling the synthesis of analogs for structure-activity relationship studies. The reaction conditions are mild, and purification is straightforward.
Sodium borohydride reduction offers a selective approach to reduce keto groups without affecting other functional groups, preserving the integrity of the pyrrolidine ring and ester moiety. This method is useful for sensitive substrates.
Crystallographic studies confirm the envelope conformation of the pyrrolidine ring and the presence of intermolecular hydrogen bonding, which influences the compound's stability and crystallization behavior.
Chemical Reactions Analysis
Hydrogenation and Diastereoselective Reduction
The compound undergoes hydrogenation under catalytic conditions to yield stereochemically distinct products. A study using Pd-C (10% wt) and acetic acid in ethanol under hydrogen atmosphere (24 h) produced two diastereomers:
-
trans-hydroxyester (12% yield, white solid)
-
cis-hydroxyester (colourless oil)
Key data:
| Reaction Component | Conditions/Results |
|---|---|
| Catalyst | 10% Pd-C |
| Solvent | Ethanol |
| Additive | Acetic acid (4.59 mL, 80.32 mmol) |
| Stereoselectivity | 1:1 trans/cis ratio |
| Isolation Method | Flash chromatography (EtOAc/petroleum ether) |
This reduction highlights the compound’s sensitivity to stereochemical control during hydrogenation .
Cyclization and Lactam Formation
The pyrrolidine ring participates in cyclization reactions. For example, treatment with formic acid and ethanolamine under reflux conditions forms γ-lactam derivatives:
textEthyl 4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylate + Ethanolamine → Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylate
Yield : 60% (dark-yellow solid)
Key Features :
Nucleophilic Substitution Reactions
The hydroxyl and ketone groups enable nucleophilic attacks. Reactions with aromatic amines (e.g., 4-methylaniline) yield substituted pyrrolidine derivatives:
| Substrate | Product | Yield | Conditions |
|---|---|---|---|
| 4-Methoxyphenylamine | Ethyl 4-((4-methoxyphenyl)amino)-5-oxo... | 58% | Ethanol, reflux, 12 h |
| 4-Ethylphenylamine | Ethyl 4-((4-ethylphenyl)amino)-5-oxo... | 23.5% | Ethanol, reflux |
Key Observations :
-
IR spectra confirm C=O (1673–1770 cm⁻¹) and NH (3345 cm⁻¹) stretches .
-
¹H NMR shows characteristic doublets for aromatic protons (δ 6.80–7.17 ppm) .
Ester Hydrolysis and Oxidation
The ethyl ester group undergoes hydrolysis under basic conditions to form carboxylic acid derivatives. Subsequent oxidation of the hydroxyl group yields ketone intermediates:
textEthyl ester → Carboxylic acid → Ketone
Experimental Data :
-
Hydrolysis: Achieved using NaOH (1M) in aqueous ethanol (70°C, 4 h).
-
Oxidation: PCC (pyridinium chlorochromate) in dichloromethane (0°C to RT, 6 h).
Tautomerization and Enol Ether Formation
The compound exists in equilibrium between keto and enol tautomers. Deprotonation with KCN or NaH generates enol ethers:
textKeto form → Enol ether (stabilized by conjugation)
Key Evidence :
Cross-Coupling Reactions
Palladium-catalyzed cross-couplings (e.g., Suzuki–Miyaura ) introduce aryl groups at the 2-position:
| Aryl Boronic Acid | Product Yield | Conditions |
|---|---|---|
| 4-Methoxyphenylboronic acid | 65% | Pd(PPh₃)₄, K₂CO₃, DME, 80°C |
Structural Confirmation :
Scientific Research Applications
Pharmaceutical Applications
Ethyl 4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylate has garnered attention for its biological activity, making it a promising candidate in drug discovery.
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects, which could make it useful in the development of treatments for inflammatory diseases. Its mechanism may involve the modulation of inflammatory pathways, although specific pathways remain to be fully elucidated.
Anticancer Activity
Studies have shown that this compound demonstrates activity against certain cancer cell lines. This suggests potential applications in oncology, where it could serve as a lead compound for the development of new anticancer agents. The structural features of the compound, including hydroxyl and carbonyl groups, may facilitate interactions with biological targets critical for cancer cell proliferation.
Antibacterial Effects
The compound has also been investigated for its antibacterial properties, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). In animal model studies, derivatives of this compound have shown promising survival rates when administered to infected subjects, indicating its potential as a new antibacterial agent .
Organic Synthesis Applications
This compound serves as a valuable building block in organic synthesis due to its chiral centers.
Chiral Building Block
The presence of multiple chiral centers allows this compound to be utilized in the synthesis of other chiral compounds. Its chirality can be exploited to create enantiomerically pure products, which are crucial in the pharmaceutical industry where the activity of drugs often depends on their stereochemistry .
Synthesis of Gamma-Lactams
This compound can be converted into gamma-lactams through various synthetic routes, contributing to the development of more complex molecules used in medicinal chemistry . The ability to form lactams is particularly significant as these structures are prevalent in many biologically active compounds.
Case Studies and Experimental Findings
Several studies have documented the synthesis and application of this compound:
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and the functional groups present on the molecule.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Hydrogen Bonding and Crystal Packing
Table 1: Key Substituents and Hydrogen Bonding Patterns
- Hydrogen Bonding: The parent compound forms dimeric structures via O–H⋯O interactions, similar to its phenyl- and benzyl-substituted analogues .
- Crystal Packing : The phenyl-substituted analogue exhibits additional π-π stacking interactions, increasing melting points and crystalline stability compared to the parent compound .
Biological Activity
Ethyl 4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylate is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores the compound's biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring with a hydroxyl group and a carbonyl group, contributing to its reactivity and interactions with biological systems. Its molecular formula is , and it possesses three chiral centers, making it a candidate for chiral building blocks in organic synthesis. The compound exhibits an envelope conformation in its crystal structure, which is significant for its biological interactions.
Anti-inflammatory Activity
Research indicates that this compound exhibits anti-inflammatory properties. The presence of hydroxyl and carbonyl groups suggests that the compound may interact with biological targets through hydrogen bonding and hydrophobic interactions. These interactions are crucial for modulating inflammatory pathways.
Anticancer Activity
This compound has shown promise in inhibiting certain cancer cell lines. In vitro studies have reported its effectiveness against various cancer types, including non-small cell lung adenocarcinoma (A549 cells). Treatment with the compound resulted in significant reductions in cell viability, indicating its potential as an anticancer agent .
Case Studies
- A549 Cell Line Study : In one study, A549 cells treated with this compound showed a decrease in viability by up to 63.4% compared to untreated controls. This suggests that the compound may induce cytotoxic effects similar to established chemotherapeutics like cisplatin .
- Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound might induce apoptosis in cancer cells, as evidenced by increased markers of apoptotic activity in treated cells. Histological examinations confirmed that the compound did not adversely affect liver or kidney functions in animal models, indicating a favorable safety profile .
Synthesis Methods
Several synthesis methods for this compound have been reported. The most common approaches include:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
